6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
Description
The compound 6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a pyridine-pyrazine hybrid molecule. Its structure combines a pyridine ring substituted with a propan-2-yloxy group at position 6 and a carboxamide moiety linked via a methylene bridge to a pyrazine ring bearing a pyridin-4-yl substituent at position 2.
Properties
IUPAC Name |
6-propan-2-yloxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13(2)26-17-4-3-15(11-23-17)19(25)24-12-16-18(22-10-9-21-16)14-5-7-20-8-6-14/h3-11,13H,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCFPFJXPSBGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide, with a molecular formula of and a molecular weight of approximately 349.394 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structural features include:
- Propan-2-yloxy group : Provides lipophilicity which may enhance membrane permeability.
- Pyridine and pyrazine rings : Known for their biological activity, these heterocycles can participate in various interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4.1 | S. aureus | 32 µg/mL |
| 4.2 | E. coli | 64 µg/mL |
| This compound | TBD | TBD |
Note: The exact MIC values for the main compound are yet to be determined but are expected to be in a similar range based on structural analogs .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Docking studies indicate that it may bind effectively to bacterial enzymes involved in these processes, although specific binding affinities are still under investigation.
Case Studies
- Antimicrobial Evaluation : A study conducted on structurally related compounds demonstrated that certain derivatives exhibited superior activity compared to established antibiotics like metronidazole and streptomycin, particularly against Pseudomonas aeruginosa .
- Structure–Activity Relationship (SAR) : Research has shown that modifications in the side chains significantly affect the biological activity of pyridine derivatives. For example, the introduction of various substituents on the pyridine ring can enhance or diminish antibacterial efficacy .
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-) participates in hydrolysis, reduction, and substitution reactions:
Hydrolysis
-
Acidic Hydrolysis : Yields pyridine-3-carboxylic acid and the corresponding amine under reflux with concentrated HCl (as seen in similar carboxamide hydrolysis ).
-
Basic Hydrolysis : Forms carboxylate salts under alkaline conditions (e.g., NaOH/MeOH) .
Reduction
-
LiAlH₄ reduces the carboxamide to a methylamine derivative:
Ether Group (Propan-2-yloxy) Reactivity
The isopropyl ether undergoes cleavage under acidic or oxidative conditions:
Acidic Cleavage
Oxidative Demethylation
-
mCPBA oxidizes the ether to a carbonyl group in some analogs , though direct evidence for this compound is limited.
Pyridine Ring
-
Electrophilic Substitution : Limited due to electron-withdrawing substituents. Nitration or halogenation may occur at activated positions (e.g., para to electron-donating groups) .
-
N-Oxidation : mCPBA oxidizes pyridine to N-oxide intermediates, enabling further functionalization (e.g., nucleophilic substitution with TMSCN) .
Pyrazine Ring
-
Coordination Chemistry : Pyrazine’s nitrogen atoms act as ligands for metal complexes (e.g., Cu²⁺), enhancing catalytic or biological activity .
Cross-Coupling Reactions
The compound’s aromatic halogens (if present) or activated C–H bonds enable:
-
Suzuki Coupling : Boronic acid derivatives form biaryl structures under Pd catalysis .
-
Buchwald–Hartwig Amination : Introduces amine groups at specific positions .
Analytical Monitoring
Reactions are tracked via:
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lacks direct data on the target compound, but comparisons can be inferred from structurally related analogs in the provided materials:
Pyridine Derivatives with Pivalamide Substituents
- N-(6-chloro-5-iodopyridin-2-yl)pivalamide (): Features a pivalamide group linked to a halogenated pyridine. Its molecular weight (370.55 g/mol) and halogen substituents contrast with the target compound’s pyrazine and propan-2-yloxy groups. Halogenation typically enhances metabolic stability but may reduce solubility compared to alkoxy substituents .
- N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide (): Contains a dimethoxymethyl group, which introduces steric hindrance and polar functionality. This contrasts with the target compound’s pyrazine-pyridine scaffold, which may offer improved π-π stacking interactions in receptor binding .
Pyrazine-Based Compounds
- 5-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine (): Shares a pyridine-pyrazine core but includes bromine and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and bioavailability, whereas the target compound’s propan-2-yloxy group may confer moderate polarity .
- tert-butyl 4-(5-amino-6-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (): Incorporates a bicyclic system with a tert-butyl carbamate, which contrasts with the target compound’s simpler methylene-linked carboxamide. The tert-butyl group improves solubility but may reduce binding affinity due to steric effects .
Functional Group Analysis
- Propan-2-yloxy vs.
- Pyrazine-Pyridine Hybrid vs. Single Heterocycles: Hybrid systems (e.g., pyridine-pyrazine) may exhibit enhanced target selectivity compared to single-ring analogs (e.g., ’s 3-(2-Aminopyridin-3-yl)propan-1-ol) due to increased surface area for molecular interactions .
Research Findings and Limitations
No direct pharmacological or physicochemical data for the target compound are available in the provided evidence. However, inferences from analogs suggest:
- Antiviral Potential: Pyrazine-pyridine hybrids (e.g., ’s compound 103) have been studied for antiviral activity, implying similar applications for the target compound .
- Synthetic Challenges: The methylene bridge and pyrazine linkage may require multi-step synthesis, as seen in ’s aminopyrazine procedures .
Q & A
Q. What are the key synthetic routes for synthesizing 6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide?
The compound can be synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Coupling 6-hydroxy-pyridine-3-carboxylic acid with isopropyl bromide to introduce the propan-2-yloxy group under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Activation of the carboxylic acid using EDCl/HOBt or other coupling agents, followed by reaction with [3-(pyridin-4-yl)pyrazin-2-yl]methanamine to form the carboxamide bond .
- Optimization : Solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control (reflux vs. room temperature) critically influence yield. Purification typically involves column chromatography or recrystallization.
Q. What spectroscopic and analytical techniques are essential for structural confirmation?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and coupling patterns. For example, the pyridine ring protons exhibit distinct splitting due to adjacent heteroatoms .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry and intermolecular interactions, particularly for the pyrazine-pyridine core .
Q. How can researchers assess the compound's stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.
- pH Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. Pyridine derivatives often show instability in strongly acidic conditions due to protonation of the nitrogen .
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products.
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) be resolved?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using reference inhibitors and controls.
- Metabolic Stability : Evaluate hepatic microsomal stability to identify if active metabolites contribute to observed effects .
- Structural Analog Comparison : Compare activity with analogs lacking the propan-2-yloxy group to isolate functional group contributions .
Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets. The pyridine-pyrazine core may form π-π stacking with hydrophobic residues .
- MD Simulations : Assess binding stability over 100 ns trajectories. Parameters like RMSD (<2 Å) and hydrogen bond persistence validate predictions .
- QSAR Models : Correlate substituent electronegativity (e.g., pyridin-4-yl vs. pyridin-3-yl) with inhibitory potency.
Q. How can synthetic yields be optimized for large-scale production without commercial reagents?
- Catalyst Screening : Replace EDCl/HOBt with cost-effective alternatives like DCC/DMAP, though purity may decrease.
- Solvent Recycling : Recover DMF via distillation to reduce costs.
- Flow Chemistry : Continuous synthesis improves reproducibility and reduces side reactions (e.g., pyrazine ring oxidation) .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug Design : Introduce phosphate groups at the propan-2-yloxy moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
